2-Iodo-2,3-dimethylbutane chemical properties
2-Iodo-2,3-dimethylbutane chemical properties
An In-depth Technical Guide to the Chemical Properties of 2-Iodo-2,3-dimethylbutane
Abstract
This technical guide provides a comprehensive examination of the chemical properties, structure, reactivity, and synthesis of 2-iodo-2,3-dimethylbutane (CAS No. 594-59-2). As a sterically hindered tertiary alkyl iodide, its chemistry is dominated by reaction pathways involving carbocation intermediates, primarily SN1 and E1 mechanisms, as well as concerted E2 eliminations with strong bases. This document offers field-proven insights into its reaction mechanisms, spectroscopic characteristics, and synthetic routes, designed for researchers, scientists, and professionals in drug development and organic synthesis.
Nomenclature and Molecular Structure
2-Iodo-2,3-dimethylbutane is a halogenated alkane. The iodine atom is attached to a tertiary carbon, which significantly influences its chemical reactivity.
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Common Name: 2,3-Dimethyl-2-iodobutane[1]
The structure features a butane backbone with methyl groups at positions 2 and 3, and an iodine atom at position 2. The carbon atom bonded to the iodine (C2) is tertiary, meaning it is bonded to three other carbon atoms.[4] This steric hindrance around the reaction center prevents bimolecular nucleophilic substitution (SN2) reactions.[5][6]
Physical and Spectroscopic Properties
Comprehensive, experimentally verified physical property data for 2-iodo-2,3-dimethylbutane is limited in publicly available literature. However, key properties can be predicted based on its structure and comparison with similar compounds.
Table 1: Physical and Computed Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₆H₁₃I | PubChem[2] |
| Molecular Weight | 212.07 g/mol | PubChem[2] |
| Physical Form | Expected to be a liquid at room temperature. | N/A |
| Density | Data not available. The parent alkane, 2,3-dimethylbutane, has a density of 0.662 g/mL at 25°C. | N/A |
| Boiling Point | Data not available. The parent alkane, 2,3-dimethylbutane, boils at 58°C. | N/A |
| Solubility | Insoluble in water; soluble in common organic solvents like ethers and hydrocarbons. | N/A |
| Octanol/Water Partition Coefficient (logP) | 3.5 (Computed) | PubChem[2] |
Spectroscopic Characterization
While specific spectra are not widely published, the expected spectroscopic features can be reliably predicted.
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Mass Spectrometry (MS): The NIST Chemistry WebBook indicates the availability of mass spectrometry data for this compound.[1][7] In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ at m/z = 212 would be observed. The most significant fragmentation pathway is the loss of the iodine radical (I•, mass 127) to form a stable tertiary carbocation, [C₆H₁₃]⁺, which would result in a prominent peak, likely the base peak, at m/z = 85 . Further fragmentation of this cation would lead to peaks corresponding to the loss of methyl or ethyl groups.
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Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The molecule contains a chiral center at C3, which makes the two methyl groups on C2 diastereotopic and thus chemically non-equivalent.
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Predicted ¹H NMR Signals:
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Two singlets for the two C2 methyl groups.
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A doublet for the C4 methyl group.
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A doublet for the methyl group attached to C3.
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A multiplet (septet) for the C3 proton.
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Carbon-13 (¹³C NMR) Spectroscopy: Due to the molecule's asymmetry, six distinct signals are expected, one for each carbon atom.
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Infrared (IR) Spectroscopy: The spectrum would be dominated by C-H stretching and bending vibrations.[2]
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C-H stretching: Strong bands in the 2850-3000 cm⁻¹ region.
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C-H bending: Bands in the 1350-1470 cm⁻¹ region.
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C-I stretching: A weak band in the fingerprint region, typically around 500-600 cm⁻¹.
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Chemical Reactivity and Mechanisms
As a tertiary alkyl halide, 2-iodo-2,3-dimethylbutane's reactivity is characterized by its inability to undergo SN2 reactions.[8] Instead, it favors unimolecular pathways (SN1, E1) that proceed through a stable tertiary carbocation intermediate, as well as bimolecular elimination (E2) in the presence of strong bases.[4][9]
Nucleophilic Substitution (Sₙ1) and Elimination (E1) Reactions
In the presence of a polar protic solvent that is also a weak nucleophile (e.g., ethanol, water), 2-iodo-2,3-dimethylbutane undergoes solvolysis via a mixture of SN1 and E1 pathways. The rate-determining step for both reactions is the spontaneous dissociation of the iodide leaving group to form a stable tertiary carbocation (2,3-dimethylbutan-2-yl cation).
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Sₙ1 Pathway: The nucleophilic solvent attacks the carbocation, leading to a substitution product. For example, reaction with ethanol yields tert-butyl 2,3-dimethylbut-2-yl ether.[9]
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E1 Pathway: The solvent acts as a weak base, removing a proton from a carbon adjacent to the carbocationic center. This pathway also leads to the formation of alkenes, favoring the most stable (Zaitsev) product.
Caption: Sₙ1/E1 reaction pathway for 2-iodo-2,3-dimethylbutane.
Elimination (E2) Reactions
When treated with a strong, non-bulky base such as sodium ethoxide (NaOEt) in ethanol, 2-iodo-2,3-dimethylbutane undergoes a concerted E2 elimination.[4][9] This reaction generally follows Zaitsev's rule, where the major product is the more substituted, and therefore more stable, alkene.
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Major Product (Zaitsev): Removal of a proton from C3 results in the formation of 2,3-dimethylbut-2-ene , a tetrasubstituted alkene.[10]
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Minor Product (Hofmann): Removal of a proton from one of the C1 methyl groups yields 2,3-dimethylbut-1-ene , a disubstituted alkene.[10]
The use of a sterically hindered base, such as potassium tert-butoxide (KOtBu), would increase the proportion of the Hofmann product due to the base's difficulty in accessing the more sterically hindered C3 proton.[11]
Caption: E2 elimination pathways yielding Zaitsev and Hofmann products.
Competition Between Substitution and Elimination
The outcome of reacting 2-iodo-2,3-dimethylbutane is highly dependent on the reaction conditions:
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Nucleophile/Base Strength: Weakly basic nucleophiles (H₂O, ROH) favor Sₙ1/E1.[9] Strong bases (RO⁻, OH⁻) favor E2.[8]
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Temperature: Higher temperatures favor elimination over substitution because elimination has a higher activation energy and is entropically favored.[10]
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Steric Hindrance: Bulky bases favor elimination, specifically the less substituted Hofmann product.[11]
Other Reactions
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Heck Reaction: As a tertiary alkyl halide, it can participate in palladium-catalyzed Heck reactions, offering a method to form new carbon-carbon bonds.[12]
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Reduction: Reaction with reducing agents like lithium aluminum deuteride (LAD) can proceed through a single-electron-transfer (SET) mechanism.[5]
Synthesis of 2-Iodo-2,3-dimethylbutane
A key synthetic route to 2-iodo-2,3-dimethylbutane is the electrophilic addition of hydrogen iodide (HI) to an alkene. A notable example that underscores carbocation chemistry is the reaction of HI with 3,3-dimethylbut-1-ene.[13] This reaction does not yield the expected Markovnikov product (2-iodo-3,3-dimethylbutane) but instead produces 2-iodo-2,3-dimethylbutane as the major product through a carbocation rearrangement.
Mechanism:
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Protonation: The alkene's pi bond attacks the proton of HI, forming a secondary carbocation at C2.
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1,2-Methyl Shift: This secondary carbocation is unstable and rapidly rearranges via a 1,2-hydride or 1,2-alkyl shift to form a more stable intermediate. In this case, a methyl group from C3 migrates to C2, transforming the secondary carbocation into a more stable tertiary carbocation at C3.
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Nucleophilic Attack: The iodide ion (I⁻) then attacks the tertiary carbocation, yielding the final product, 2-iodo-2,3-dimethylbutane.[13]
Caption: Synthesis via addition of HI with a 1,2-methyl shift rearrangement.
Safety and Handling
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Hazards: Assumed to be a flammable liquid and vapor.[16] May cause skin and serious eye irritation. Inhalation may cause respiratory irritation or drowsiness.[14] Alkyl iodides are generally considered to be toxic and should be handled with care.
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Precautions:
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Handle only in a well-ventilated area or a chemical fume hood.[16][17]
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Keep away from heat, sparks, open flames, and other ignition sources.[14][17] Use explosion-proof equipment.[17]
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Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[16][17]
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Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[14]
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Conclusion
2-Iodo-2,3-dimethylbutane serves as an exemplary model for understanding the reactivity of tertiary alkyl halides. Its chemical behavior is dictated by its structure, which favors unimolecular reaction mechanisms and is susceptible to carbocation rearrangements in synthesis. A thorough understanding of the interplay between substrate, reagent, and reaction conditions is crucial for predicting and controlling the outcomes of its reactions, making it a valuable substrate for both pedagogical purposes and advanced organic synthesis.
References
- 1. Butane, 2-iodo-2,3-dimethyl- [webbook.nist.gov]
- 2. 2-Iodo-2,3-dimethylbutane | C6H13I | CID 536521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2S)-1-Iodo-2,3-dimethylbutane | CymitQuimica [cymitquimica.com]
- 4. Alkyl halides- Classification, Properties and Methods of Preparation [allen.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. byjus.com [byjus.com]
- 7. Butane, 2-iodo-2,3-dimethyl- [webbook.nist.gov]
- 8. ocw.uci.edu [ocw.uci.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. The major product in the following reaction is? Starting material: 2-iod.. [askfilo.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Heck Reaction of Electronically Diverse Tertiary Alkyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Explain why the addition of HI to 3,3-dimethylbut-1-ene gives 2-iodo-2,3-dimethylbutane as the major product and not the 2-iodo-3,3-dimethylbutane. [allen.in]
- 14. bg.cpachem.com [bg.cpachem.com]
- 15. 2,3-DIMETHYLBUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. aksci.com [aksci.com]
- 17. fishersci.com [fishersci.com]
